molecular formula C13H16O4 B14265284 4-[4-(Ethenyloxy)butoxy]benzoic acid CAS No. 155409-96-4

4-[4-(Ethenyloxy)butoxy]benzoic acid

Cat. No.: B14265284
CAS No.: 155409-96-4
M. Wt: 236.26 g/mol
InChI Key: DKDBFUYNVDBBIQ-UHFFFAOYSA-N
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Description

4-[4-(Ethenyloxy)butoxy]benzoic acid is a benzoic acid derivative featuring a butoxy chain substituted with an ethenyloxy (vinyloxy) group at the 4-position of the aromatic ring. This compound belongs to the family of alkenyloxycarboxylic acids, which are of interest in polymer chemistry, liquid crystal materials, and pharmaceutical intermediates due to their reactive vinyl groups and tunable physicochemical properties.

Properties

CAS No.

155409-96-4

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-(4-ethenoxybutoxy)benzoic acid

InChI

InChI=1S/C13H16O4/c1-2-16-9-3-4-10-17-12-7-5-11(6-8-12)13(14)15/h2,5-8H,1,3-4,9-10H2,(H,14,15)

InChI Key

DKDBFUYNVDBBIQ-UHFFFAOYSA-N

Canonical SMILES

C=COCCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethenyloxy)butoxy]benzoic acid typically involves the following steps:

    Preparation of 4-(Ethenyloxy)butanol: This intermediate can be synthesized by reacting 4-bromo-1-butanol with sodium ethoxide in an ethanol solution.

    Esterification: The 4-(Ethenyloxy)butanol is then esterified with benzoic acid in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethenyloxy)butoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-[4-(Carboxy)butoxy]benzoic acid.

    Reduction: Formation of 4-[4-(Ethenyloxy)butoxy]benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-[4-(Ethenyloxy)butoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[4-(Ethenyloxy)butoxy]benzoic acid involves its interaction with specific molecular targets. The ethenyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The benzoic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[4-(Ethenyloxy)butoxy]benzoic acid with analogous benzoic acid derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.

Key Observations :

  • The use of potassium carbonate supported on alumina () provides higher yields and shorter reaction times compared to traditional K₂CO₃/acetone or KOH/ethanol systems .
  • Commercial availability of derivatives like 4-[4-(methacryloyloxy)butoxy]benzoic acid () suggests scalability for industrial applications .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP/XLogP3 Key Properties Reference
This compound ~264.3 (estimated) ~3.5 Reactive vinyl group; moderate polarity -
4-(4-Phenylbutoxy)-benzoic acid 270.32 5.0 High hydrophobicity; low water solubility
4-[4-(Methacryloyloxy)butoxy]benzoic acid 278.30 ~3.8 Crosslinkable methacryloyl group
4-(Oxan-4-ylmethoxy)benzoic acid Not specified Not specified Stable under normal conditions; avoid strong oxidizers

Key Observations :

  • The phenylbutoxy derivative () exhibits significantly higher hydrophobicity (logP = 5.0) compared to the ethenyloxy analogue, impacting solubility and bioavailability .
  • Methacryloyloxy-containing compounds () are tailored for polymerization due to their reactive double bonds .

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